2-((1-(4-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide
Description
2-((1-(4-Bromophenyl)ethyl)amino)-N-(2-methoxyethyl)acetamide is a synthetic acetamide derivative featuring a 4-bromophenyl group, an ethylamino linker, and a 2-methoxyethyl substituent. The compound’s design combines a brominated aromatic ring—a common motif in drug discovery for enhancing lipophilicity and target binding—with a methoxyethyl group that may improve solubility and metabolic stability .
Properties
Molecular Formula |
C13H19BrN2O2 |
|---|---|
Molecular Weight |
315.21 g/mol |
IUPAC Name |
2-[1-(4-bromophenyl)ethylamino]-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C13H19BrN2O2/c1-10(11-3-5-12(14)6-4-11)16-9-13(17)15-7-8-18-2/h3-6,10,16H,7-9H2,1-2H3,(H,15,17) |
InChI Key |
DVXPLPJEJXAOKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NCC(=O)NCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzene, undergoes a Friedel-Crafts alkylation reaction with ethylamine to form 1-(4-bromophenyl)ethylamine.
Acylation Reaction: The intermediate is then reacted with 2-methoxyethylacetyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Reaction Types
The compound exhibits a complex structure with multiple reactive sites, enabling diverse chemical transformations. Key reaction types include:
Hydrolysis of Amide Groups
The acetamide groups are susceptible to hydrolysis under acidic or basic conditions. This reaction typically converts amides into carboxylic acids or their salts, depending on the conditions .
Oxidation of Amino Groups
The primary amine in the ethyl group can undergo oxidation to form nitro derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) .
Reduction of Amide Groups
Amides can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would produce corresponding amines, though steric hindrance from the bulky substituents may influence reactivity .
Electrophilic Aromatic Substitution (EAS)
The bromophenyl ring may participate in EAS reactions, such as nitration or bromination, depending on directing effects. The bromine substituent typically deactivates the ring, but substitution could occur under forcing conditions .
Reagents and Conditions
Hydrolysis Pathway
The amide groups undergo nucleophilic attack by water, leading to cleavage of the C=O bond. Acidic conditions (e.g., HCl) favor the formation of carboxylic acids, while basic conditions (e.g., NaOH) yield carboxylate salts. The methoxyethyl group remains stable under these conditions .
Oxidation Pathway
The amine group reacts with oxidizing agents like KMnO₄, forming a nitroso intermediate, which further oxidizes to a nitro group. This reaction is highly dependent on pH and temperature to control over-oxidation .
Reduction Pathway
LiAlH₄ reduces the amide carbonyl to a methylene group, converting the acetamide into a primary amine. The reaction requires anhydrous conditions to avoid side reactions .
Major Products
Research Findings
-
Synthesis Insights : Related compounds (e.g., N-(2-bromophenyl) acetamide derivatives) are often synthesized via coupling reactions (e.g., using K₂CO₃ in DMF) .
-
Reactivity Trends : The bromophenyl group’s electron-withdrawing effect may deactivate the aromatic ring, reducing EAS reactivity compared to unsubstituted phenyl rings .
-
Analytical Challenges : The compound’s complexity may necessitate advanced characterization techniques (e.g., NMR, HRMS) to confirm reaction outcomes .
Scientific Research Applications
2-((1-(4-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((1-(4-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The bromophenyl group may interact with aromatic receptors, while the ethylamino and methoxyethylacetamide moieties can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
N-(4-Bromophenyl)acetamide ()
- Structure : Simplest analog with a 4-bromophenyl group directly attached to the acetamide nitrogen.
- Key Differences: Lacks the ethylamino and methoxyethyl substituents.
- Molecular Insights: Bond lengths (e.g., C1–C2: 1.501 Å) and Br–C6 (1.8907 Å) are comparable to other bromophenyl acetamides, suggesting stability in the aromatic region. However, the absence of methoxyethyl or amino linkers reduces steric bulk and polarity .
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide ()
- Structure : Features a 4-bromophenyl group and a 2-methoxyphenyl substituent.
- Key Differences : Methoxy group is on the phenyl ring rather than an ethyl chain.
N-[(1R)-1-(4-Bromophenyl)ethyl]-2-methoxyacetamide ()
- Structure : Contains a chiral 4-bromophenyl-ethyl group and a methoxyacetamide backbone.
- Key Differences : Methoxy group is part of the acetamide chain rather than a separate ethyl substituent.
- Implications : Stereochemistry (R-configuration) may influence receptor binding, as seen in other chiral acetamides like rilapladib () .
Functional Analogues and Pharmacological Profiles
2-((4-Bromophenyl)thio)-N-(4-chlorophenyl)acetamide ()
- Structure: Replaces the ethylamino linker with a thioether group and substitutes methoxyethyl with 4-chlorophenyl.
- Key Differences : Sulfur atom introduces distinct electronic properties (e.g., polarizability).
Rilapladib ()
- Structure : Complex acetamide with a trifluoromethyl-biphenyl group and a methoxyethyl-piperidine substituent.
- Key Differences : Larger molecular weight (718.80 vs. ~350–450 for simpler analogs) and additional fluorinated groups.
- Pharmacology : Potent Lp-PLA2 inhibitor (IC₅₀ = 0.23 nM), highlighting how extended aromatic systems and fluorination enhance target affinity and oral bioavailability .
Molecular Properties and Trends
*Estimated based on similar compounds.
Key Research Findings and Implications
Substituent Impact: Bromophenyl Groups: Enhance lipophilicity and π-π stacking in target binding, as seen in N-(4-Bromophenyl)acetamide . Methoxyethyl Chains: Improve solubility and metabolic stability, critical for oral bioavailability (e.g., rilapladib ).
Chirality : The R-configuration in N-[(1R)-1-(4-Bromophenyl)ethyl]-2-methoxyacetamide () suggests enantioselectivity could play a role in the target compound’s activity, mirroring trends in chiral drug design .
Thioether vs. Amino Linkers: Sulfur-containing analogs () may exhibit stronger enzyme inhibition but poorer pharmacokinetics compared to amino-linked derivatives .
Q & A
Q. Q1. What are the key structural features of 2-((1-(4-Bromophenyl)ethyl)amino)-N-(2-methoxyethyl)acetamide, and how are they confirmed experimentally?
The compound features a 4-bromophenyl group attached to an ethylamine backbone, with a methoxyethyl acetamide substituent. Structural confirmation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to resolve aromatic protons (δ ~7.5 ppm for bromophenyl), methoxy groups (δ ~3.3 ppm), and amide protons (δ ~6.5–8.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while single-crystal X-ray diffraction (as seen in structurally similar bromophenyl acetamides ) resolves bond lengths and angles.
Q. Q2. What synthetic routes are commonly used to prepare this compound?
A multi-step approach is typical:
Alkylation : React 4-bromophenethylamine with bromoacetyl chloride to form the acetamide intermediate.
Methoxyethylation : Introduce the methoxyethyl group via nucleophilic substitution using 2-methoxyethylamine under reflux in a polar aprotic solvent (e.g., DMF) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product. Yield optimization may require Design of Experiments (DoE) to assess temperature, solvent ratios, and catalyst effects .
Advanced Research Questions
Q. Q3. How can computational methods enhance the design of reaction pathways for this compound?
Density Functional Theory (DFT) calculations predict transition states and intermediates, guiding solvent selection and catalyst design. For example, reaction path searches using quantum chemical methods (e.g., Gaussian) identify energetically favorable pathways, reducing trial-and-error experimentation. Hybrid approaches integrating machine learning (e.g., Bayesian optimization) can prioritize reaction conditions .
Q. Q4. What analytical strategies resolve contradictions in purity or stability data?
Conflicting data (e.g., HPLC vs. NMR purity) require orthogonal validation:
Q. Q5. How is the biological activity of this compound evaluated in enzyme inhibition studies?
- In Vitro Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based assays.
- Molecular Docking : Simulate binding interactions with enzyme active sites (e.g., using AutoDock Vina) to rationalize structure-activity relationships.
- Metabolic Stability : Incubate with liver microsomes to assess cytochrome P450-mediated degradation .
Q. Q6. What challenges arise in crystallizing this compound, and how are they addressed?
Bulky substituents (e.g., methoxyethyl) hinder crystal packing. Strategies include:
- Solvent Screening : Test mixtures (e.g., DMSO/water) to induce slow evaporation.
- Co-crystallization : Add small-molecule co-formers (e.g., succinic acid) to stabilize lattice formation.
- Low-Temperature Crystallography : Reduces thermal motion for higher-resolution data .
Experimental Design & Optimization
Q. Q7. How can DoE improve yield in the synthesis of this compound?
A central composite design (CCD) evaluates variables:
Q. Q8. What strategies mitigate batch-to-batch variability in scale-up synthesis?
- Process Analytical Technology (PAT) : Real-time monitoring via inline FTIR or Raman spectroscopy detects intermediate formation.
- Quality-by-Design (QbD) : Define a design space for critical parameters (e.g., stirring rate, cooling profile) to ensure consistency .
Data Interpretation & Mechanistic Insights
Q. Q9. How do substituents (e.g., bromophenyl, methoxyethyl) influence the compound’s electronic properties?
Q. Q10. What mechanistic insights explain unexpected byproducts during synthesis?
Side reactions (e.g., over-alkylation) arise from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
